molecular formula C22H16O5S B11409547 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

Cat. No.: B11409547
M. Wt: 392.4 g/mol
InChI Key: JOEQOOPHGGYMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring fused with a phenyl group and an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-mercaptobenzoic acid with phenylacetic acid derivatives under acidic conditions to form the benzoxathiole core. This intermediate is then esterified with 3-ethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoate moiety, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL BENZOATE
  • 2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE

Uniqueness

Compared to similar compounds, 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE is unique due to the presence of the ethoxybenzoate moiety, which may confer distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject for further research.

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 3-ethoxybenzoate

InChI

InChI=1S/C22H16O5S/c1-2-25-16-10-6-9-15(11-16)21(23)26-17-12-18(14-7-4-3-5-8-14)20-19(13-17)28-22(24)27-20/h3-13H,2H2,1H3

InChI Key

JOEQOOPHGGYMQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.